N-[(2-chlorophenyl)methyl]-4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Description
N-[(2-Chlorophenyl)methyl]-4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a quinazolinone derivative characterized by:
- A 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl core, a scaffold known for bioactivity in medicinal chemistry.
- A butanamide chain at position 4, linked to a 2-chlorobenzyl moiety, which may enhance binding affinity through hydrophobic interactions.
This compound’s synthesis likely involves multi-step reactions, including cyclization of substituted anthranilic acid derivatives, followed by coupling with chloroacetamide intermediates and cyclohexylcarbamoyl groups .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O4/c28-22-13-6-4-9-19(22)17-29-24(33)15-8-16-31-26(35)21-12-5-7-14-23(21)32(27(31)36)18-25(34)30-20-10-2-1-3-11-20/h4-7,9,12-14,20H,1-3,8,10-11,15-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIWUVGUVHWFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Key Differences :
- Substituent: Acetamide chain (shorter than butanamide).
- Aromatic Group: 2,4-Dichlorophenyl (vs. 2-chlorophenyl).
- Implications: The dichlorophenyl group may increase steric hindrance, reducing target binding efficiency compared to the monochlorophenyl analogue.
Quinazolinone-Pyrazole Carbamide Derivatives ()
- Key Differences :
- Substituent: Pyrazole carbamide (vs. cyclohexylcarbamoyl).
- Bioactivity: Demonstrated antifungal activity against Rhizoctonia solani.
Chloro Methyl Quinazolinone-Amino Acid Derivatives ()
- Key Differences: Substituent: Amino acid derivatives (e.g., glycine) attached to the quinazolinone core. Bioactivity: Moderate antimicrobial activity (antibacterial/antifungal).
- The butanamide chain in the target compound may offer better metabolic stability than amino acid-linked analogues .
Functional Group Variations
Thioacetamide and Sulfanyl Derivatives ()
- Examples :
- Key Differences :
- Sulfur-containing groups (sulfanyl, thioacetamide) replace carbamoyl/amide groups.
- Implications :
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
